Cas no 51323-03-6 ((5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt)

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt Chemical and Physical Properties
Names and Identifiers
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- (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt
- (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbaMiMidothioic Acid Methyl Ester Monohydriodide
- 440077
- methyl N'-(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamimidothioate,hydroiodide
- DB-223188
- Methyl N'-(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamimidothioate--hydrogen iodide (1/1)
- DTXSID40747321
- 51323-03-6
- methyl N'-(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamimidothioate;hydroiodide
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- Inchi: InChI=1S/C8H7ClN4S2.HI/c1-14-8(10)11-6-4(9)2-3-5-7(6)13-15-12-5;/h2-3H,1H3,(H2,10,11);1H
- InChI Key: CKYFDNFCZSSKDK-UHFFFAOYSA-N
- SMILES: CSC(=NC1=C(C=CC2=NSN=C21)Cl)N.I
Computed Properties
- Exact Mass: 385.89200
- Monoisotopic Mass: 385.89236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 263
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 118Ų
Experimental Properties
- PSA: 115.20000
- LogP: 4.22530
(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C364985-500mg |
(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt |
51323-03-6 | 500mg |
$ 1453.00 | 2023-09-08 | ||
TRC | C364985-50mg |
(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt |
51323-03-6 | 50mg |
$ 184.00 | 2023-09-08 |
(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt Related Literature
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
Additional information on (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt
(5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt and Its Significance in Modern Chemical Biology
The compound with the CAS number 51323-03-6 is a sophisticated molecule that has garnered considerable attention in the field of chemical biology and pharmaceutical research. Its systematic name, (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt, provides a detailed insight into its structural and functional attributes. This introduction aims to explore the compound's chemical properties, its potential applications, and how it aligns with the latest advancements in the pharmaceutical industry.
Benzothiadiazole derivatives are a class of heterocyclic compounds that have been extensively studied due to their broad spectrum of biological activities. The presence of a chloro group at the 5-position and the unique arrangement of the benzothiadiazole core with a carbamimidothioic acid methyl ester moiety contribute to the compound's distinct chemical profile. The hydriodide salt form enhances its solubility and stability, making it more amenable for various biochemical assays and drug development processes.
Recent research has highlighted the importance of benzothiadiazole derivatives in the development of novel therapeutic agents. These compounds have shown promise in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. The specific structure of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt suggests that it may interact with biological targets in unique ways, potentially leading to the discovery of new drug candidates.
The compound's benzothiadiazole core is known for its ability to modulate enzyme activity and interfere with cellular signaling pathways. Studies have demonstrated that benzothiadiazole derivatives can inhibit enzymes such as carbonic anhydrase, which is relevant in conditions like glaucoma and altitude sickness. Additionally, these compounds have been investigated for their role in disrupting bacterial biofilms and enhancing immune responses.
In the context of anticancer research, benzothiadiazole derivatives have been shown to induce apoptosis and inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. The chloro group in (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt may further enhance its binding affinity to biological targets, making it a valuable candidate for further pharmacological exploration.
The methyl ester and hydriodide salt functionalities contribute to the compound's overall reactivity and solubility characteristics. These features are crucial for its application in high-throughput screening (HTS) assays, where compounds need to be readily soluble in various buffer systems. The hydriodide salt form also improves handling and storage stability, which is essential for maintaining compound integrity during experimental procedures.
Advances in computational chemistry have enabled researchers to predict the biological activity of molecules like (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt with greater accuracy before conducting expensive wet-lab experiments. Molecular docking studies have suggested that this compound may interact with proteins involved in inflammation and oxidative stress pathways. Such insights are invaluable for designing targeted therapies against chronic diseases.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro group at the 5-position of the benzothiadiazole core is a critical step that influences its biological activity. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield, ensuring that sufficient quantities of pure material are available for downstream applications.
In conclusion, (5-Chloro-2,1,3-benzothiadiazol-4-yl)-carbamimidothioic Acid Methyl Ester Hydriodide Salt represents a promising candidate for further exploration in chemical biology and pharmaceutical research. Its unique structural features and potential biological activities make it a valuable tool for developing new therapeutic agents. As research continues to uncover new applications for benzothiadiazole derivatives, compounds like this one are likely to play a significant role in advancing our understanding of disease mechanisms and developing innovative treatments.
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